molecular formula C9H8N2O3 B1581116 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione CAS No. 2420-17-9

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

Cat. No. B1581116
CAS RN: 2420-17-9
M. Wt: 192.17 g/mol
InChI Key: UMTNMIARZPDSDI-UHFFFAOYSA-N
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Description

“5-(4-Hydroxyphenyl)imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 2420-17-9 and a molecular weight of 192.17 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “5-(4-Hydroxyphenyl)imidazolidine-2,4-dione” involves various reaction conditions and yields . For instance, one method involves a reaction at 90°C for 6 hours . Another method involves a reaction at 65°C for 8 hours .


Molecular Structure Analysis

The molecular structure of “5-(4-Hydroxyphenyl)imidazolidine-2,4-dione” is represented by the InChI Code: 1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,12-13H, (H2,10,11,14) .


Physical And Chemical Properties Analysis

“5-(4-Hydroxyphenyl)imidazolidine-2,4-dione” is a solid at room temperature . The compound’s InChI Code is 1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,12-13H, (H2,10,11,14) .

Scientific Research Applications

Biological and Pharmacological Activities

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, as part of the broader category of hydantoin derivatives, demonstrates a wide range of biological and pharmacological activities. These compounds are significant in medicinal chemistry due to their potential in therapeutic and agrochemical applications. Hydantoin derivatives, including 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, serve as crucial scaffolds in drug discovery, contributing to the development of medications with varied pharmacological actions. Their utility in synthesizing non-natural amino acids and their conjugates underlines their importance in medical research, offering pathways to novel therapeutic agents (Shaikh et al., 2023).

Chemical Synthesis and Applications

The synthesis of hydantoin derivatives, including 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, leverages the Bucherer-Bergs reaction, highlighting its efficiency in preparing vital natural products and novel organic compounds. This synthesis route is particularly noted for its application in generating compounds with potential as therapeutics, underscoring the compound's role in the development of new drugs and chemical entities. The versatility and significance of hydantoin in chemical synthesis align with its potential in generating innovative therapeutic options, thereby supporting ongoing research and development in the field of medicinal chemistry (Shaikh et al., 2023).

Antioxidant Activity Analysis

The antioxidant activity of compounds, including derivatives of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, can be assessed through various analytical methods. Studies have focused on developing and refining tests to determine the antioxidant capacity of such compounds, providing critical insights into their potential health benefits. These methods enable the evaluation of compounds' ability to scavenge free radicals, offering a foundation for understanding their therapeutic potential in combating oxidative stress-related conditions (Munteanu & Apetrei, 2021).

Safety And Hazards

The compound is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 . It has the signal word “Danger” and the hazard statement "H410 Very toxic to aquatic life with long-lasting effects" . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

properties

IUPAC Name

5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,7,12H,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTNMIARZPDSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401036167
Record name 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

CAS RN

2420-17-9
Record name 5-(4-Hydroxyphenyl)-2,4-imidazolidinedione
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Record name 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
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Record name 2420-17-9
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Record name 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
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Record name 5-(4-hydroxyphenyl)imidazolidine-2,4-dione
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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A mixture of 4.00 g (40 mmol) of hydantoin, 6.4 g (40 mmol) of bromine, 0.01 g of methanesulfonic acid, and 30 ml of dioxane was heated to a temperature of 100° C. with stirring for 3 minutes. The reaction mixture was further stirred at a temperature of 50° C. until bromine disappeared. To the reaction mixture was then added 7.52 g (80 mmol) of phenol. The reaction mixture was then heated to a temperature of 50° C. with stirring for 4 hours. The reaction mixture was then allowed to cool to room temperature. The reaction mixture was further cooled over an ice bath for 2 hours. The resulting crystal was recovered by filtration, washed thoroughly with water, and then air-dried to obtain 4.69 g (24.4 mmol; yield: 61%) of 5-(p-hydroxyphenyl)-hydantoin in the form of white crystal.
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Synthesis routes and methods IV

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2.00 g (20 mmol) of hydantoin was dissolved in 30 ml of acetic acid. The solution was then heated to a temperature of 80° C. under stirring with chlorine being introduced thereinto for 5 hours. The reaction system was then allowed to cool to room temperature. The dissolved chlorine was then removed by introducing nitrogen into the reaction system. To the reaction solution was then added 3.76 g (40 mmol) of phenol. The reaction mixture was then heated to a temperature of 70° C. for 8 hours. The reaction solution was then allowed to cool to room temperature. The reaction solution was then concentrated under reduced pressure to distill off acetic acid and phenol. To the resulting residue was then added 50 ml of water. The mixture was then heated to effect dissolution. The solution was then allowed to stand. The resulting precipitate was recovered by filtration, washed with water, and then dried to obtain 0.55 g (2.89 mmol; yield: 28.9%) of 5-(p-hydroxyphenyl)hydantoin in the form of white flake crystal.
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Synthesis routes and methods V

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4.0 g (40 mmol) of hydantoin, 50 ml of dioxane, 0.025 g of zinc bromide, and 2.0 ml (40 mmol) of bromine were mixed at room temperature. The reaction mixture was then vigorously stirred at a temperature of 60° C. for 30 minutes. The reaction system was then allowed to cool to room temperature. To the reaction system was then added 7.6 g (80 mmol) of phenol. The reaction mixture was then allowed to undergo reaction at a temperature of 50° C. for 4 hours. The resulting precipitate was recovered by filtration, washed with water, and then dried to obtain 4.69 g (yield: 61%) of 5-(p-hydroxyphenyl)hydantoin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
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5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
Reactant of Route 6
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

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